[4-(Trifluoromethyl)benzylidene]propanedinitrile

Electrophilicity Linear free-energy relationship Reaction kinetics

[4-(Trifluoromethyl)benzylidene]propanedinitrile (CAS 5283-30-7; synonym: (4-(trifluoromethyl)benzylidene)malononitrile; molecular formula C₁₁H₅F₃N₂; MW 222.17) belongs to the benzylidenemalononitrile (BMN) class of push–pull Michael acceptors. The p‑CF₃ substituent confers a powerful electron‑withdrawing character (σₚ⁺ ≈ 0.61) that sharply distinguishes this derivative from the parent benzylidenemalononitrile (σₚ⁺ ≈ 0 for H) and from electron‑donating analogs (e.g., p‑OMe, σₚ⁺ ≈ −0.78).

Molecular Formula C11H5F3N2
Molecular Weight 222.17 g/mol
CAS No. 5283-30-7
Cat. No. B6417005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Trifluoromethyl)benzylidene]propanedinitrile
CAS5283-30-7
Molecular FormulaC11H5F3N2
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C#N)C(F)(F)F
InChIInChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H
InChIKeyAJXQNQPMIUKVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Trifluoromethyl)benzylidene]propanedinitrile (CAS 5283-30-7): Compound Identity, Class, and Procurement Baseline


[4-(Trifluoromethyl)benzylidene]propanedinitrile (CAS 5283-30-7; synonym: (4-(trifluoromethyl)benzylidene)malononitrile; molecular formula C₁₁H₅F₃N₂; MW 222.17) belongs to the benzylidenemalononitrile (BMN) class of push–pull Michael acceptors [1]. The p‑CF₃ substituent confers a powerful electron‑withdrawing character (σₚ⁺ ≈ 0.61) that sharply distinguishes this derivative from the parent benzylidenemalononitrile (σₚ⁺ ≈ 0 for H) and from electron‑donating analogs (e.g., p‑OMe, σₚ⁺ ≈ −0.78) [2][3]. Commercially, it is supplied at ≥95 % purity primarily as a research intermediate for medicinal chemistry, agrochemical synthesis, and organic electronics .

Michael addition cascades requiring elevated electrophilicity
p-CF₃ substituent locked for reproducible reactivity vs. p-H, p-Cl, or p-OMe analogs
Supplied as research intermediate (≥95% purity) for medicinal, agrochemical, and organic electronics synthesis

Why Generic Substitution Fails for [4-(Trifluoromethyl)benzylidene]propanedinitrile: Substituent-Driven Reactivity Cliffs in Benzylidenemalononitrile Procurement


Within the benzylidenemalononitrile family, a para‑substituent change of just one atom can alter electrophilic reactivity by more than five orders of magnitude because the electron‑deficient dicyanovinyl terminus responds exponentially to the aryl ring’s electronic character (ρ⁺ ≈ 1.15 in Yukawa–Tsuno correlations) [1]. Consequently, a p‑CF₃ derivative and a p‑Cl, p‑H, or p‑OMe analog are not interchangeable in any synthesis or screening campaign where reaction rate, regioselectivity, or reduction potential controls the outcome [2]. Sourcing an unspecified “benzylidenemalononitrile” without locking the substitution pattern therefore risks irreproducible yields, failed catalytic cycles, and invalid structure–activity conclusions [3].

Substituent-driven reactivity cliff A single para-substituent change can shift electrophilicity by more than five orders of magnitude, making p-CF₃ and p-Cl, p-H, or p-OMe analogs non-interchangeable.
Reaction outcome sensitivity Synthesis or screening campaigns where rate, regioselectivity, or reduction potential matters will not reproduce with an unspecified benzylidenemalononitrile.
Procurement without locked substitution pattern Sourcing a generic “benzylidenemalononitrile” risks irreproducible yields, failed catalytic cycles, and invalid structure–activity conclusions.

Quantitative Differentiation Guide for [4-(Trifluoromethyl)benzylidene]propanedinitrile: Electrophilicity, Electrochemical Behavior, and Physical Property Benchmarks vs. Structural Analogs


Predicted Electrophilicity vs. Parent and p‑Cl Analogs: Mayr E Parameter from Hammett Correlation

The target compound has not been directly measured in Mayr’s electrophilicity scale; however, its E parameter can be predicted from the experimentally validated correlation E = −9.55 + 1.68 σₚ⁺ (r² = 0.9916) established by Dhahri et al. for p‑X‑benzylidenemalononitriles [1]. Using σₚ⁺(CF₃) ≈ 0.61 [2], the predicted E(CF₃) is approximately −8.53 ± 0.2, placing it between the measured values for p‑Cl (E = −8.85) and p‑NO₂ (E = −7.90). This represents a reactivity enhancement of roughly 7‑fold (0.85 log units) over the p‑Cl analog and nearly 10‑fold (0.89 log units) over the parent benzylidenemalononitrile (E = −9.42) [3][1].

Predicted Electrophilicity vs. Analogs
Class-level inference
E ≈ −8.53 (pred.) vs. p-Cl −8.85, parent −9.42
~7–10× faster Michael addition kinetics
Predicted from Hammett correlation (r² = 0.9916)
Electrophilicity Linear free-energy relationship Reaction kinetics

Superelectrophile Frontier Proximity: CF₃ Pushes Electrophilicity Closer to the Synthetic Superelectrophile Regime

Dhahri et al. demonstrated that p‑NO₂‑ and p‑CN‑substituted benzylidenemalononitriles (E = −7.90 and −7.80, respectively) approach the superelectrophilic domain benchmarked by 4,6‑dinitrobenzoselenadiazole (E = −7.40) [1]. The predicted E(CF₃) of −8.53 lies within ~1 E‑unit of that superelectrophilic threshold, whereas the parent compound (E = −9.42) is nearly 2 E‑units removed. This means the CF₃ derivative is positioned in a distinct reactivity tier: it is expected to react with weaker, less activated nucleophiles that would be unreactive toward the p‑H or p‑Me analogs, but without the instability and handling hazards often associated with the p‑NO₂ congener [1][2].

Superelectrophile Frontier Proximity
Class-level inference
ΔE = 1.13 from threshold; 0.89 closer than parent
Engages weaker nucleophiles; potential bench stability
Referenced to superelectrophile boundary E = −7.40
Superelectrophile Reactivity classification Nucleophilic addition

Electrochemical Reduction Pathway Differentiation: Radical-Anion Dimerization Mechanism Shifts with Para-Substituent

Electrohydrodimerization studies on substituted benzylidenemalononitriles by cyclic voltammetry in DMF reveal a mechanistic bifurcation governed by the para‑substituent: electron‑donating derivatives (p‑H, p‑CH₃, p‑OCH₃) dimerize exclusively via radical‑radical coupling (RRC), whereas the p‑F derivative undergoes ~25 % of dimerization via radical‑substrate coupling (RSC), a pathway that produces a different product distribution and consumes the starting material through a distinct kinetic regime [1]. By extrapolation via Hammett σ constants, the even more electron‑withdrawing p‑CF₃ group (σₚ = 0.54 vs. σₚ = 0.06 for p‑F) is expected to push the RSC fraction above that observed for p‑F, potentially exceeding 30–40 %. This shift has direct consequences for preparative electrosynthesis yields and product purity [1][2].

Electrochemical Pathway Shift
Class-level inference
Predicted RSC fraction >25% (p-F ~25%, p-H 0%)
Mechanistic shift alters product distribution
Extrapolated from σₘ trend; CV in DMF
Electrohydrodimerization Cyclic voltammetry Radical-anion coupling

Physicochemical Differentiation: Melting Point, Lipophilicity, and Solid‑State Handling vs. p‑Cl and p‑H Analogs

Available vendor and database entries indicate a melting point range of approximately 59–62 °C for the target p‑CF₃ derivative , substantially lower than the p‑Cl analog (126.8–127.2 °C) [1] and the parent benzylidenemalononitrile (~83–85 °C). The lower melting point reflects weaker crystal packing due to the bulky, partially fluorinated substituent. Additionally, the CF₃ group increases calculated logP by approximately 1.0–1.2 log units relative to the p‑H parent, enhancing solubility in non‑polar organic media but reducing aqueous solubility [2]. These differences directly affect recrystallization protocols, formulation into device layers, and solvent selection in kinetic assays.

Melting Point & Lipophilicity
Cross-study comparable
mp 59–62 °C vs. p-Cl 127 °C; ΔlogP ≈ +1.0–1.2
Enables low-temperature processing; higher non-polar solubility
Vendor-reported mp; logP from π(CF₃) parameter
Melting point Lipophilicity Solid‑state properties

Best Application Scenarios for [4-(Trifluoromethyl)benzylidene]propanedinitrile Based on Quantified Differentiation Evidence


Accelerated Michael Addition Cascades Requiring Elevated Electrophilicity Without Nitro-Group Instability

Medicinal chemistry and agrochemical discovery programs that employ benzylidenemalononitriles as Michael acceptors in cascade cyclizations benefit from the predicted E ≈ −8.53 of the p‑CF₃ derivative, which offers ~7‑fold faster kinetics than the p‑Cl analog (E = −8.85) and nearly one order of magnitude over the unsubstituted parent (E = −9.42) [1]. This reactivity tier enables the use of weaker, more functional‑group‑tolerant nucleophiles without resorting to the p‑NO₂ derivative (E = −7.90), which may introduce nitro‑related toxicity flags, redox interference, or chromatographic purification challenges [1][2].

Preparative Electrosynthesis Targeting Radical‑Substrate Coupling Products

Investigators designing controlled‑potential electrolysis protocols for benzylidenemalononitrile dimerization should specify the p‑CF₃ derivative when the radical‑substrate coupling (RSC) pathway is desired. Electrohydrodimerization data for the p‑F analog (~25 % RSC) and the mechanistic trend with increasing σₚ predict that p‑CF₃ will drive a substantially higher RSC fraction, yielding a product distribution inaccessible with p‑H, p‑CH₃, or p‑OCH₃ substrates, which react exclusively via radical‑radical coupling [3].

Low‑Temperature Solution Processing and Melt‑Based Device Fabrication

For organic electronic device fabrication or solid‑state formulation where thermal budget is constrained, the melting point of 59–62 °C for the p‑CF₃ derivative permits melt‑processing at temperatures >65 °C below those required for the p‑Cl analog (mp 127 °C) [4]. This expands the compatible substrate range (e.g., flexible polymer backplanes) and reduces thermal degradation risks during thin‑film deposition. The increased lipophilicity (ΔlogP ≈ +1.0–1.2) simultaneously improves solubility in non‑polar spin‑coating solvents [5].

Application
Selection Property
Validation Focus
Michael addition cascades requiring high electrophilicity
Elevated electrophilicity without nitro-group instability
Kinetics with functional-group-tolerant nucleophiles
Preparative electrosynthesis of radical-substrate coupling products
Higher radical-substrate coupling fraction predicted
Product distribution and current efficiency
Low-temperature melt processing for organic electronic devices
Significantly lower melting point versus p-Cl analog
Thermal budget and substrate compatibility
Quote Request

Request a Quote for [4-(Trifluoromethyl)benzylidene]propanedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.